molecular formula C14H9ClFN3S B12315558 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12315558
M. Wt: 305.8 g/mol
InChI Key: MCURJJHBMTYIOP-UHFFFAOYSA-N
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Description

Product Overview 4-(4-Chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol ( 54543-31-6) is a high-purity organic compound with a molecular weight of 305.76 g/mol and the molecular formula C 14 H 9 ClFN 3 S . This solid chemical belongs to the class of 1,2,4-triazole-3-thiones, a scaffold recognized for its significant potential in medicinal chemistry and drug discovery research . Research Applications and Potential While specific biological data for this compound is limited in the public domain, its core structure is associated with a wide spectrum of pharmacological activities. Researchers investigate 1,2,4-triazole-3-thione derivatives for their promising anticonvulsant properties, with some analogues being evaluated in models like the maximal electroshock (MES) test . Furthermore, this chemical class has demonstrated significant antimicrobial effects against various fungal and bacterial pathogens, as well as antioxidant capabilities in free radical scavenging assays . The presence of both chlorine and fluorine substituents on the phenyl rings may influence its electronic properties and interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies . Usage and Handling This product is provided strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound using appropriate personal protective equipment in a controlled laboratory setting.

Properties

Molecular Formula

C14H9ClFN3S

Molecular Weight

305.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H9ClFN3S/c15-9-5-7-10(8-6-9)19-13(17-18-14(19)20)11-3-1-2-4-12(11)16/h1-8H,(H,18,20)

InChI Key

MCURJJHBMTYIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Cl)F

Origin of Product

United States

Preparation Methods

Thiosemicarbazide Formation

A common route involves condensing 4-chlorobenzohydrazide with 2-fluorophenyl isothiocyanate in ethanol under reflux (3–5 h). The intermediate thiosemicarbazide is cyclized using aqueous NaOH (2N) to yield the triazole-thiol.

Reaction Scheme:
$$
\text{4-Cl-C}6\text{H}4\text{-CO-NH-NH}2 + \text{2-F-C}6\text{H}_4\text{-NCS} \xrightarrow{\text{EtOH, reflux}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$

Conditions:

  • Yield: 68–75%
  • Characterization: IR (C=N stretch at 1584 cm⁻¹), $$ ^1\text{H} $$ NMR (δ 7.4–7.6 ppm for aromatic protons).

Condensation of 4-Amino-Triazole with Fluorophenyl Aldehydes

Schiff Base Intermediate

4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol is reacted with 2-fluorobenzaldehyde in ethanol-dioxane (1:1) under acidic catalysis (H$$2$$SO$$4$$) to form a Schiff base, which is subsequently reduced.

Procedure:

  • Equimolar reactants refluxed for 7 h.
  • Product precipitated upon cooling and recrystallized.

Data:

  • Yield: 79%
  • $$ ^1\text{H} $$ NMR: δ 9.76 (s, N=CH), 7.5–7.75 ppm (Ar-H).

One-Pot Synthesis Using Phosphorus Oxychloride

Direct Cyclization

A mixture of 4-chlorophenylacetic acid and 2-fluorophenylthiosemicarbazide is heated in phosphorus oxychloride (POCl$$_3$$) at 100°C for 3 h. Neutralization with NaOH yields the triazole-thiol.

Optimized Parameters:

  • Solvent: POCl$$_3$$
  • Temperature: 100°C
  • Yield: 72%

Characterization:

  • LC-MS: m/z 323 [M+H]$$^+$$.

Alkylation of Preformed Triazole-Thiol

Thiol-Alkylation Strategy

5-(2-Fluorophenyl)-4H-1,2,4-triazole-3-thiol is treated with 4-chlorobenzyl bromide in DMF with K$$2$$CO$$3$$ to introduce the chlorophenyl group.

Conditions:

  • Room temperature, 24 h stirring.
  • Yield: 88%.

Key Spectral Data:

  • $$ ^{13}\text{C} $$ NMR: δ 154.3 (triazole C), 131.1 (C-F).

Comparative Analysis of Methods

Method Starting Materials Conditions Yield (%) Advantages
Thiosemicarbazide 4-Chlorobenzohydrazide, 2-F-Ph-NCS NaOH, reflux 68–75 High purity, scalable
Schiff Base 4-Amino-triazole, 2-F-benzaldehyde H$$2$$SO$$4$$, reflux 79 Mild conditions, avoids POCl$$_3$$
One-Pot POCl$$_3$$ 4-Cl-Ph-acid, 2-F-Ph-thiosemicarbazide POCl$$_3$$, 100°C 72 Rapid, single-step
Alkylation Preformed triazole-thiol, 4-Cl-BnBr DMF, K$$2$$CO$$3$$, rt 88 Selective functionalization

Characterization Techniques

  • FTIR : Confirmed C=N (1584 cm⁻¹) and S-H (2622 cm⁻¹) stretches.
  • NMR :
    • $$ ^1\text{H} $$: Aromatic protons (δ 7.4–8.2 ppm), N=CH (δ 9.76).
    • $$ ^{13}\text{C} $$: Triazole carbons (δ 154–159 ppm).
  • LC-MS : Molecular ion peak at m/z 323.2 (calc. 323.05).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the aromatic substituents.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Modified triazole derivatives.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

One of the most notable applications of this compound is its potential as an antimicrobial agent. Studies have shown that derivatives of triazoles exhibit significant antibacterial and antifungal activities. The presence of halogen substituents (such as chlorine and fluorine) enhances the biological activity of these compounds by improving their interaction with microbial targets .

Case Study : A related study demonstrated that triazole derivatives exhibited varying degrees of antimicrobial efficacy against a range of pathogens, suggesting that modifications in the structure could lead to improved activity .

Anticancer Properties

Research has also indicated that triazole compounds may possess anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance, studies have highlighted the ability of certain triazole derivatives to induce apoptosis in cancer cells through modulation of signaling pathways .

Case Study : In vitro studies on similar triazole compounds have shown promising results in inhibiting tumor growth in various cancer cell lines, suggesting a potential therapeutic role for 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol in oncology .

Agricultural Applications

Triazole compounds are also investigated for their use as fungicides in agriculture. Their ability to inhibit fungal growth makes them suitable candidates for protecting crops from various fungal diseases. The incorporation of chlorine and fluorine atoms may enhance their efficacy and stability under environmental conditions .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and the aromatic substituents contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Analogous Compounds

Structural and Electronic Modifications

Halogen Substitution Patterns
  • 4-(4-Chlorophenyl)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol (): Replacing the 2-fluorophenyl group with a 4-fluorophenyl group alters molecular planarity and crystal packing. Such substitutions influence solubility and bioavailability.
Schiff Base Derivatives
  • CP 55 (): Incorporates a trifluoromethyl group and bromobenzylidene substituent. The electron-withdrawing CF₃ group enhances metabolic stability but may increase toxicity.
  • Ligand 54 (): Features a 4-methoxybenzylidene group, improving hydrogen-bonding capacity for enzyme inhibition.
Simpler Analogs
  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (): Lacks the 2-fluorophenyl group, resulting in reduced steric bulk and lower molecular weight (211.67 g/mol vs. 323.75 g/mol for the target compound).

Biological Activity

The compound 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 54543-31-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

  • Molecular Formula: C14H9ClFN3S
  • Molecular Weight: 305.8 g/mol
  • Structural Characteristics: The compound features a triazole ring linked to chlorophenyl and fluorophenyl groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole compounds against bacterial strains, including Escherichia coli and Pseudomonas aeruginosa, it was found that the presence of halogenated phenyl groups enhanced antibacterial activity. Specifically, compounds with a 4-chlorophenyl moiety demonstrated improved efficacy against Gram-negative bacteria compared to their non-halogenated counterparts .

Table 1: Antimicrobial Activity of Triazole Compounds

CompoundBacterial StrainActivity Level
4-(4-Chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiolE. coliModerate
4-(bromophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiolP. aeruginosaLow
5-(thiophen-2-yl)-triazole derivativesVarious fungal strainsInactive

Anticancer Activity

The anticancer potential of the compound has been evaluated through in vitro studies using several human cancer cell lines such as HePG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colorectal cancer). The results showed that the compound exhibited significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to be related to the disruption of cellular signaling pathways involved in tumor growth .

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 Value (μM)Mechanism of Action
HePG-225Apoptosis induction
MCF-730Cell cycle arrest
HCT-11635Inhibition of proliferation signals

Anti-inflammatory Activity

Triazoles have been recognized for their anti-inflammatory properties as well. A study investigating the inhibition of cyclooxygenase (COX) enzymes demonstrated that certain derivatives of triazoles could effectively reduce inflammation markers in vitro. This suggests that 4-(4-chlorophenyl)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol may also possess anti-inflammatory effects worth exploring further .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments conducted on various triazole derivatives showed that modifying the substituents on the triazole ring significantly influenced their antibacterial activity. The study concluded that compounds with electron-withdrawing groups like chlorine enhance antimicrobial potency.
  • Anticancer Research : In a comparative analysis of several triazole derivatives against standard anticancer drugs like Doxorubicin, it was found that the compound exhibited comparable or superior efficacy against specific cancer cell lines, indicating its potential as a lead compound for further development.

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